Medroxy Progesterone17-O-beta-D-glucuronide-d3
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Overview
Description
Medroxy Progesterone17-O- is a synthetic progestin derived from 17-hydroxyprogesterone. It is commonly used in various medical applications, including hormone replacement therapy, contraception, and treatment of certain cancers. This compound is known for its potent progestogenic activity, which mimics the effects of natural progesterone in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Medroxy Progesterone17-O- involves several steps, starting from 17α-hydroxyprogesterone. One common method includes the acetylation of 17α-hydroxyprogesterone to form 17α-acetoxyprogesterone, followed by methylation at the 6α position to yield Medroxy Progesterone17-O- . The reaction conditions typically involve the use of acetic anhydride and a methylating agent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of Medroxy Progesterone17-O- often employs a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures. The use of advanced technologies such as continuous flow reactors and automated systems ensures consistent production .
Chemical Reactions Analysis
Types of Reactions
Medroxy Progesterone17-O- undergoes various chemical reactions, including:
Oxidation: Conversion to 6α-methyl-17α-hydroxyprogesterone.
Reduction: Formation of reduced derivatives with altered biological activity.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Employs reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of Medroxy Progesterone17-O- with modified pharmacological properties. These derivatives are often used in further research and development of new therapeutic agents .
Scientific Research Applications
Medroxy Progesterone17-O- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Mechanism of Action
Medroxy Progesterone17-O- exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor that regulates gene expression. Upon binding, it induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the transformation of the endometrium from a proliferative to a secretory state, inhibition of ovulation, and suppression of gonadotropin release .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural hormone with similar progestogenic activity but lower potency.
Medroxyprogesterone acetate: A more potent derivative used in various medical applications.
Dydrogesterone: Another synthetic progestin with distinct pharmacological properties.
Uniqueness
Medroxy Progesterone17-O- is unique due to its high potency and specific binding affinity for the progesterone receptor. Compared to other similar compounds, it has a longer half-life and more pronounced effects on the endometrium and ovulation .
Properties
Molecular Formula |
C28H40O9 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2R,4S,5S,6R)-6-[[(6S,8S,9S,10R,13S,14S,16R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H40O9/c1-12-9-15-16(27(3)7-5-14(30)10-17(12)27)6-8-28(4)18(15)11-19(20(28)13(2)29)36-26-23(33)21(31)22(32)24(37-26)25(34)35/h10,12,15-16,18-24,26,31-33H,5-9,11H2,1-4H3,(H,34,35)/t12-,15+,16-,18-,19+,20?,21-,22?,23-,24+,26+,27+,28-/m0/s1/i1D3 |
InChI Key |
XNYBSDCSKDUZNA-LFLAKFCKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H](C3C(=O)C)O[C@H]4[C@H]([C@H](C([C@@H](O4)C(=O)O)O)O)O)C)[C@@]5(C1=CC(=O)CC5)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C5(C1=CC(=O)CC5)C |
Origin of Product |
United States |
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